molecular formula C28H31N3O3S B301165 2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one

2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301165
M. Wt: 489.6 g/mol
InChI Key: ZJQBRSVDOQCSKV-GGNNGZDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to possess various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that the anti-inflammatory and antioxidant properties of this compound are mediated through the inhibition of various pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one exhibits significant biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to scavenge reactive oxygen species and prevent oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. This compound has been shown to exhibit significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one. One of the potential areas of research is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Another area of research is the investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antioxidant properties of this compound. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which will be crucial for its clinical translation.

Synthesis Methods

The synthesis of 2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one can be achieved through a multistep reaction involving the condensation of various reagents. One of the commonly used methods for the synthesis of this compound involves the reaction of 4-ethoxybenzaldehyde, 4-methoxyphenyl-2,5-dimethylpyrrole-3-carbaldehyde, 3-propylthiocarbamide, and acetic anhydride in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is then heated under reflux for several hours to yield the desired product.

Scientific Research Applications

2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

Product Name

2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C28H31N3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O3S/c1-6-16-30-27(32)26(35-28(30)29-22-8-12-25(13-9-22)34-7-2)18-21-17-19(3)31(20(21)4)23-10-14-24(33-5)15-11-23/h8-15,17-18H,6-7,16H2,1-5H3/b26-18-,29-28?

InChI Key

ZJQBRSVDOQCSKV-GGNNGZDKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/SC1=NC4=CC=C(C=C4)OCC

SMILES

CCCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)SC1=NC4=CC=C(C=C4)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)SC1=NC4=CC=C(C=C4)OCC

Origin of Product

United States

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